1-Piperazinecarboxamide,n-(3,4-dichlorophenyl)-4-(1h-indol-4-yl)-,hydrochloride
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Overview
Description
1-Piperazinecarboxamide, n-(3,4-dichlorophenyl)-4-(1h-indol-4-yl)-, hydrochloride is a synthetic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazinecarboxamide, n-(3,4-dichlorophenyl)-4-(1h-indol-4-yl)-, hydrochloride typically involves the following steps:
Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.
Introduction of the Indole Group: The indole moiety can be introduced via a coupling reaction, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Attachment of the Dichlorophenyl Group: This step can be accomplished through a nucleophilic aromatic substitution reaction, where the piperazine ring reacts with a dichlorobenzene derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Piperazinecarboxamide, n-(3,4-dichlorophenyl)-4-(1h-indol-4-yl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-Piperazinecarboxamide, n-(3,4-dichlorophenyl)-4-(1h-indol-4-yl)-, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit the activity of certain enzymes, thereby altering metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1-Piperazinecarboxamide, n-(3,4-dichlorophenyl)-4-(1h-indol-3-yl)-, hydrochloride: Similar structure but with a different position of the indole group.
1-Piperazinecarboxamide, n-(3,4-dichlorophenyl)-4-(1h-indol-5-yl)-, hydrochloride: Similar structure but with a different position of the indole group.
Uniqueness
1-Piperazinecarboxamide, n-(3,4-dichlorophenyl)-4-(1h-indol-4-yl)-, hydrochloride is unique due to its specific substitution pattern, which can influence its pharmacological properties and interactions with biological targets.
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-4-(1H-indol-4-yl)piperazine-1-carboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N4O.ClH/c20-15-5-4-13(12-16(15)21)23-19(26)25-10-8-24(9-11-25)18-3-1-2-17-14(18)6-7-22-17;/h1-7,12,22H,8-11H2,(H,23,26);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGDZWBXIJWSNEL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC3=C2C=CN3)C(=O)NC4=CC(=C(C=C4)Cl)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl3N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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